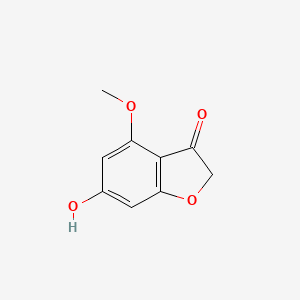
6-Hydroxy-4-methoxybenzofuran-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one typically involves the methylation of 6-Hydroxy-3-coumaranone. This can be achieved using iodomethane and potassium carbonate in a dimethylformamide (DMF) system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methoxybenzofuran-3(2h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized coumarins.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methoxybenzofuran-3(2h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include modulation of oxidative stress and inhibition of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-3-coumaranone: Lacks the methoxy group at the 4-position.
7-Methoxy-3(2H)-benzofuranone: Similar structure but with a different substitution pattern.
2-Coumaranone: A simpler coumarin derivative without the hydroxy and methoxy groups.
Uniqueness
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O4/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
OZCXNEVVUVPIQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)CO2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

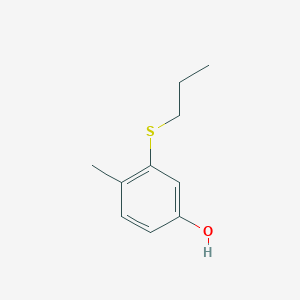
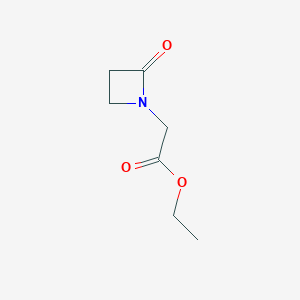

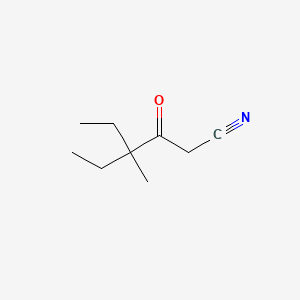

![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)
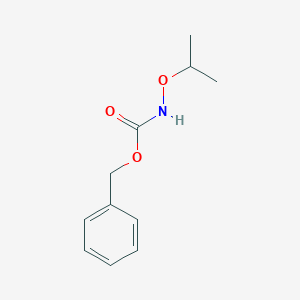

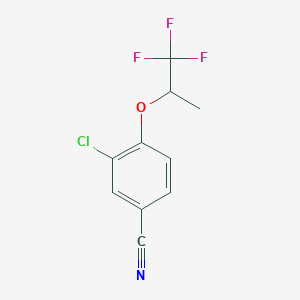

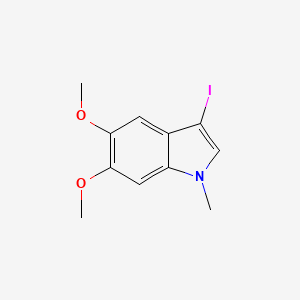
![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)

